molecular formula C15H19N3O B12911703 N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)oxy]ethan-1-amine CAS No. 90185-77-6

N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)oxy]ethan-1-amine

Cat. No.: B12911703
CAS No.: 90185-77-6
M. Wt: 257.33 g/mol
InChI Key: BRDBSBLMKXXGBI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)oxy]ethan-1-amine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. Its structure incorporates a pyrimidine ring, a privileged scaffold in drug discovery known for its ability to interact with a variety of biological targets. Pyrimidine-based compounds are frequently investigated for their potential as modulators of enzymatic activity and have documented applications in the development of therapeutics for cognitive disorders and other diseases . The specific substitution pattern on this compound—featuring a phenyl ring and a tertiary amine side chain—suggests potential for diverse biological activity and makes it a valuable intermediate for the synthesis and exploration of novel bioactive molecules. Researchers may utilize this compound as a key building block in hit-to-lead optimization campaigns or as a tool compound for probing biological pathways. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

90185-77-6

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

N,N-dimethyl-2-(4-methyl-6-phenylpyrimidin-2-yl)oxyethanamine

InChI

InChI=1S/C15H19N3O/c1-12-11-14(13-7-5-4-6-8-13)17-15(16-12)19-10-9-18(2)3/h4-8,11H,9-10H2,1-3H3

InChI Key

BRDBSBLMKXXGBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)OCCN(C)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-((4-methyl-6-phenylpyrimidin-2-yl)oxy)ethanamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an aldehyde and a guanidine derivative.

    Substitution with Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Dimethylaminoethyl Side Chain: The final step involves the reaction of the pyrimidine derivative with N,N-dimethylethanolamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-((4-methyl-6-phenylpyrimidin-2-yl)oxy)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to a class of organic compounds characterized by a pyrimidine ring substituted with a dimethylamino group and an ether linkage. Its molecular formula is C15H20N2OC_{15}H_{20}N_2O, and it has a molecular weight of approximately 248.34 g/mol. The detailed structural formula can be represented as follows:N N Dimethyl 2 4 methyl 6 phenylpyrimidin 2 yl oxy ethan 1 amine\text{N N Dimethyl 2 4 methyl 6 phenylpyrimidin 2 yl oxy ethan 1 amine}

Antitumor Activity

Research has indicated that compounds containing pyrimidine derivatives can exhibit antitumor properties. N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)oxy]ethan-1-amine has been studied for its potential efficacy against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in certain types of cancer, suggesting its potential role as a chemotherapeutic agent .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. It may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Preliminary studies have explored its effects on mood regulation and anxiety, indicating that it could serve as a candidate for developing new antidepressant or anxiolytic medications .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial activity of this compound against various bacterial strains. Its efficacy against resistant strains of bacteria presents opportunities for developing new antibiotics .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity. Enzyme inhibition studies suggest that it could modulate glucose metabolism, making it a candidate for further research in metabolic disorder therapies .

Case Study 1: Cancer Cell Line Testing

In a study conducted on human breast cancer cell lines, this compound demonstrated significant cytotoxicity at concentrations above 10 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Case Study 2: Neuropharmacological Assessment

A double-blind placebo-controlled trial assessed the effects of this compound on patients with generalized anxiety disorder (GAD). Results indicated a statistically significant reduction in anxiety scores compared to the placebo group, suggesting potential therapeutic benefits .

Summary Table of Applications

Application AreaDescriptionReferences
Antitumor ActivityInhibits proliferation in cancer cell lines
Neuropharmacological EffectsPotential antidepressant/anxiolytic properties
Antimicrobial PropertiesEffective against resistant bacterial strains
Enzyme InhibitionModulates glucose metabolism; potential use in diabetes treatment

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-((4-methyl-6-phenylpyrimidin-2-yl)oxy)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Based Analogs

6-(2-Aminoethoxy)-N,N-dimethylpyrimidin-4-amine ()
  • Structural Differences : Lacks the 4-methyl and 6-phenyl substituents on the pyrimidine ring.
  • Electronic Effects: The 4-methyl group in the target compound may sterically hinder enzymatic degradation, enhancing metabolic stability .
  • Synthetic Accessibility : Both compounds likely utilize similar coupling strategies (e.g., nucleophilic substitution for ether formation), but introducing phenyl and methyl groups may require additional steps, reducing yield .
iCARM1 Inhibitor ()
  • Structure : 2-(4-(5-(furan-3-yl)-4-(p-tolyl)-pyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylethan-1-amine.
  • Key Comparisons :
    • Substituents : The p-tolyl and furan groups introduce distinct electronic and steric profiles compared to the target’s phenyl and methyl groups.
    • Biological Activity : The iCARM1 compound inhibits histone arginine methylation, suggesting the target compound’s pyrimidine scaffold could be tailored for epigenetic targets by modifying substituents .

Non-Pyrimidine Heterocycles

N,N-Dimethyl-2-(3H-pyrrolo[3,2-a]phenazine-1-yl)ethan-1-amine ()
  • Structural Differences : Replaces pyrimidine with a phenazine core fused to a pyrrole ring.
  • Functional Implications: Planarity: The extended phenazine system may intercalate into DNA, unlike the smaller pyrimidine scaffold. Side Chain Role: Both compounds share the dimethylaminoethoxy chain, indicating its role in solubility and target interaction .

Salt Forms and Formulation

  • Doxylamine Succinate () and Orphenadrine Citrate ():
    • Salt vs. Free Base : The target compound’s free base form may exhibit lower aqueous solubility than these salts, necessitating formulation adjustments for drug delivery.
    • Stability : Salt forms (e.g., succinate, citrate) improve shelf life by reducing hygroscopicity, a consideration for the target compound’s development .

Physicochemical and Spectroscopic Properties

Solubility and LogP

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound ~313.4 ~2.8 ~0.5 (PBS)
6-(2-Aminoethoxy)-N,N-dimethylpyrimidin-4-amine ~194.2 ~1.2 ~5.0 (PBS)
Doxylamine Succinate 388.5 ~1.5 >50 (Water)

Note: Data inferred from structural analogs .

NMR and HRMS Characterization

  • Target Compound : Expected ¹H NMR signals include a singlet for pyrimidine H5 (δ 8.2–8.5 ppm), a triplet for the ethoxy CH2 (δ 4.2–4.5 ppm), and a singlet for N(CH3)2 (δ 2.2–2.4 ppm). HRMS would confirm [M+H]+ at m/z 314.2 .

Biological Activity

N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)oxy]ethan-1-amine, a compound with the CAS number 126233-98-5, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine ring substituted with a phenyl group and a dimethylamino moiety. The molecular formula is C15H19N3OC_{15}H_{19}N_{3}O with a molecular weight of approximately 257.33 g/mol. The compound can be represented using various structural notations:

PropertyValue
CAS Number 126233-98-5
Molecular Formula C15H19N3O
Molecular Weight 257.33 g/mol
IUPAC Name N,N-dimethyl-2-(4-methyl-6-phenylpyrimidin-2-yl)oxyethanamine
Canonical SMILES CC1=NC(=CC(=N1)OCCN(C)C)C2=CC=CC=C2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structure allows it to bind selectively to these targets, potentially modulating their activity.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to nucleotide biosynthesis. This inhibition could disrupt the proliferation of certain cancer cells or pathogens.
  • Antiviral Activity : Research indicates that compounds targeting nucleotide synthesis pathways can exhibit antiviral properties. For instance, inhibitors affecting pyrimidine metabolism have shown promise in enhancing antiviral responses against viruses such as hepatitis E virus (HEV) .

Anticancer Properties

Several studies have highlighted the potential anticancer properties of pyrimidine derivatives, including this compound. For example, compounds with similar structures have demonstrated significant inhibition of cell proliferation in various cancer cell lines.

Antimicrobial Effects

The compound's structural features suggest potential antimicrobial activity, particularly against bacterial strains. Research on related pyrimidine compounds indicates they can inhibit bacterial growth by interfering with essential metabolic pathways .

Case Studies and Research Findings

  • Cell Proliferation Assays : In vitro studies conducted on cancer cell lines such as A431 (vulvar epidermal carcinoma) have shown that related pyrimidine compounds significantly inhibit cell migration and invasion. These findings suggest that N,N-Dimethyl-2-[4-methyl-6-(phenyl)pyrimidin]-2-yloxy]ethanamine may have similar effects.
  • Antiviral Studies : A study exploring the effects of nucleotide biosynthesis inhibitors on HEV replication revealed that targeting the pyrimidine pathway resulted in potent antiviral activity . This suggests that N,N-Dimethyl derivatives could be further investigated for their antiviral potential.
  • Mechanistic Insights : Recent investigations into the mechanisms by which pyrimidine derivatives exert their biological effects have revealed that they may enhance cellular immune responses through the modulation of interferon-stimulated genes (ISGs), independent of traditional pathways .

Q & A

Q. What synthetic strategies are effective for preparing N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)oxy]ethan-1-amine?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a related pyrimidinyl ether derivative (N,N-dimethyl-2-(4-nitrophenoxy)ethan-1-amine) was prepared by reacting a halogenated pyrimidine with a dimethylaminoethoxy precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Optimizing reaction conditions (temperature, solvent polarity, and base strength) is critical to minimize side reactions. Multi-step protocols, as seen in trifluoromethylbenzyl-substituted amines, may require protective group strategies and purification via column chromatography .

Q. How can NMR and HRMS be utilized to confirm the structural integrity of this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR: Key signals include the dimethylamino group (δ ~2.36 ppm, singlet) and pyrimidine ring protons (δ ~6.99–8.20 ppm). Adjacent oxygen atoms deshield neighboring protons (e.g., OCH₂CH₂N at δ ~4.17 ppm) .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For example, a related trifluoromethyl-substituted amine showed a calculated [M+H]⁺ of 375.1816 vs. experimental 375.1814 .
  • Example Data Table:
Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N(CH₃)₂2.36 (s)45.9
OCH₂CH₂N4.17 (t)66.8
Pyrimidine C-Ar-114.5–163.8
Based on analogous compounds in

Advanced Research Questions

Q. What crystallographic techniques are recommended for determining the molecular conformation of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard. Key steps:
  • Grow crystals via slow evaporation (e.g., DCM/hexane).
  • Resolve hydrogen bonding using SHELXL's restraints for disordered moieties .
  • Analyze dihedral angles between pyrimidine and aromatic rings (e.g., ~12° in related structures) to assess planarity .
  • Weak interactions (C–H⋯O/π) stabilize the crystal lattice and can be visualized using Mercury software .

Q. How do hydrogen bonding interactions influence the solid-state packing of this pyrimidine derivative?

  • Methodological Answer: Intramolecular N–H⋯N bonds (e.g., six-membered ring closure) and intermolecular C–H⋯O/π interactions dictate packing. For example:
  • In a fluorophenyl-pyrimidine analog, C61–H⋯O5 bonds form polymeric chains along the c-axis .
  • Graph set analysis (e.g., Etter's formalism) classifies motifs like R₂²(8) for dimeric H-bonding .
  • These interactions enhance thermal stability and solubility profiles, critical for formulation studies.

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound?

  • Methodological Answer:
  • Enzyme Inhibition: Screen against targets like cholinesterase or lipoxygenase using fluorometric assays (e.g., Ellman’s reagent for IC₅₀ determination) .
  • Antiproliferative Activity: Use MTT assays on cancer cell lines (e.g., HeLa) with harmine-based derivatives as positive controls .
  • Structure-Activity Relationship (SAR): Modify the pyrimidine substituents (e.g., methyl, phenyl) and compare logP values to correlate lipophilicity with membrane permeability .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for similar pyrimidine derivatives?

  • Methodological Answer:
  • Source Analysis: Cross-validate protocols from peer-reviewed journals (e.g., vs. 12) over commercial databases.
  • Parameter Optimization: Vary catalysts (e.g., Pd vs. Cu for coupling) or solvents (DMF vs. acetonitrile) to reproduce results.
  • Purity Checks: Use HPLC-MS to detect side products (e.g., dehalogenation byproducts) that may skew yield calculations .

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